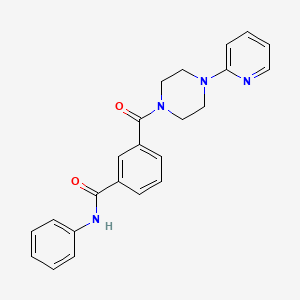
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one, also known as PPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPOP belongs to the class of piperazine derivatives and has a molecular formula of C27H32N6O.
作用机制
The mechanism of action of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one involves the inhibition of the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognitive function.
Biochemical and Physiological Effects:
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has also been shown to decrease the levels of corticosterone, which is a stress hormone that is involved in the regulation of the body's response to stress.
实验室实验的优点和局限性
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one also has a wide range of biological activities, which makes it a potential candidate for the development of new drugs. However, there are also some limitations associated with the use of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one in lab experiments. For example, 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has been shown to have low solubility in water, which can make it difficult to administer in certain experimental setups.
未来方向
There are several future directions for research on 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one. One potential area of research is the development of new drugs based on the structure of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one. Another area of research is the investigation of the effects of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, further studies are needed to elucidate the long-term effects of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one on brain function and behavior.
合成方法
The synthesis of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one involves the reaction of 1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one with 4-phenylpiperazine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
科学研究应用
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to have a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has also been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which makes it a potential candidate for the treatment of various neurological disorders.
属性
IUPAC Name |
3-(4-phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c28-22(27-18-16-26(17-19-27)21-8-4-5-10-23-21)9-11-24-12-14-25(15-13-24)20-6-2-1-3-7-20/h1-8,10H,9,11-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOUSCQBPCKLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B6636470.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)



![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636497.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)

![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)

![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)
